molecular formula C12H18N2O5 B2735235 Tert-butyl 2-(1,3-dimethyl-2,4,6-trioxo-1,3-diazinan-5-yl)acetate CAS No. 477888-68-9

Tert-butyl 2-(1,3-dimethyl-2,4,6-trioxo-1,3-diazinan-5-yl)acetate

Cat. No.: B2735235
CAS No.: 477888-68-9
M. Wt: 270.285
InChI Key: CZDPMLXHFOHXBM-UHFFFAOYSA-N
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Description

“Tert-butyl 2-(1,3-dimethyl-2,4,6-trioxo-1,3-diazinan-5-yl)acetate” is an organic compound that contains a diazinane ring (a six-membered ring with two nitrogen atoms), which is substituted with various functional groups .


Molecular Structure Analysis

The molecular structure of this compound would likely be characterized by the diazinane ring, along with the tert-butyl, acetate, and dimethyltrioxo substituents .


Chemical Reactions Analysis

Again, without specific studies or data on this compound, it’s challenging to provide details on its reactivity or the types of chemical reactions it might undergo .


Physical and Chemical Properties Analysis

Physical and chemical properties such as melting point, boiling point, solubility, etc., are typically determined experimentally. Without specific data, it’s not possible to provide these details for this compound .

Scientific Research Applications

Oxidative Coupling of C-H Bonds

The study by Khusnutdinova et al. (2012) explores the aerobic oxidation of a Pd(II) dimethyl complex leading to selective ethane elimination. This research provides insights into C-C bond formation upon oxidation of a Pd(II) dimethyl complex, indicating potential applications in developing Pd catalysts for aerobic oxidative coupling of C-H bonds (Khusnutdinova, Rath, & Mirica, 2012).

Carbonyl Ylide Reactions

Research by Russell et al. (2004) demonstrates the divergence of carbonyl ylide reactions based on diazocarbonyl compounds and aldehyde substituents. This study highlights the competition between different reaction pathways, showcasing the role of electronic effects in chemical transformations (Russell, Brekan, Gronenberg, & Doyle, 2004).

Hydroxyl Group Protection

Corey and Venkateswarlu (1972) discuss the development of agents for protecting hydroxyl groups, with a focus on dimethyl-tert-butylsilyl. This compound is stable under various conditions and is useful in synthesizing prostaglandins, illustrating its significance in synthetic chemistry (Corey & Venkateswarlu, 1972).

Acetylation of Alcohols

The DMAP-catalyzed acetylation of alcohols studied by Xu et al. (2005) offers a mechanistic understanding of acetylation processes. This research is relevant for the synthesis of tert-butylacetate, contributing to methodologies in organic synthesis (Xu, Held, Kempf, Mayr, Steglich, & Zipse, 2005).

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with biological systems. This is typically studied for drugs or bioactive compounds. Without specific information, it’s not possible to provide details on the mechanism of action for this compound .

Safety and Hazards

Safety and hazard information is also typically determined experimentally and can depend on factors such as reactivity, toxicity, flammability, etc. Without specific data, it’s not possible to provide these details for this compound .

Future Directions

Future research on this compound could involve determining its physical and chemical properties, studying its reactivity, investigating potential uses or applications, and assessing its safety and environmental impact .

Properties

IUPAC Name

tert-butyl 2-(1,3-dimethyl-2,4,6-trioxo-1,3-diazinan-5-yl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O5/c1-12(2,3)19-8(15)6-7-9(16)13(4)11(18)14(5)10(7)17/h7H,6H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZDPMLXHFOHXBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CC1C(=O)N(C(=O)N(C1=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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